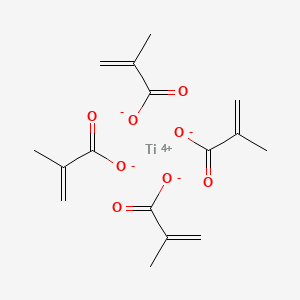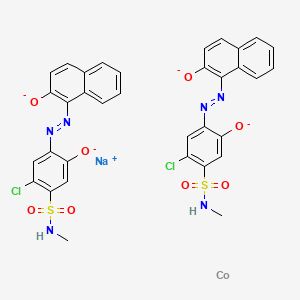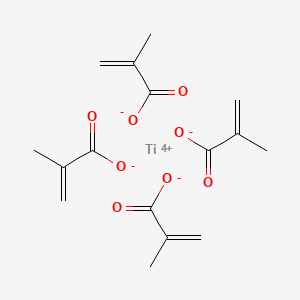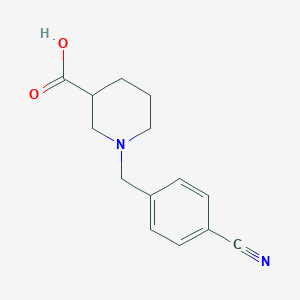
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H16N2O2. It is characterized by the presence of a piperidine ring substituted with a cyanobenzyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(4-Cyanobenzyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyanobenzyl halides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanobenzyl group to an amine.
Scientific Research Applications
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylbenzyl)piperidine-3-carboxylic acid: This compound has a methyl group instead of a cyanobenzyl group, leading to different chemical properties and reactivity.
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid:
1-(4-Nitrobenzyl)piperidine-3-carboxylic acid: The nitro group introduces different electronic effects, affecting the compound’s reactivity and interactions.
Properties
CAS No. |
939757-51-4 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[(4-cyanophenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c15-8-11-3-5-12(6-4-11)9-16-7-1-2-13(10-16)14(17)18/h3-6,13H,1-2,7,9-10H2,(H,17,18) |
InChI Key |
UEMDENVMSXQGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


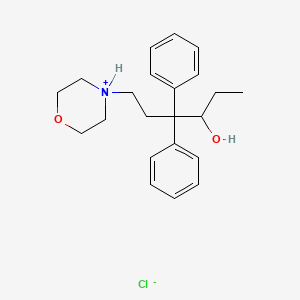


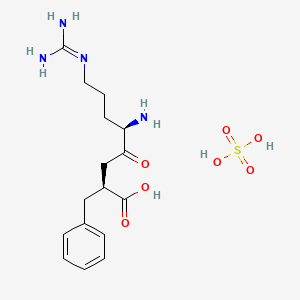


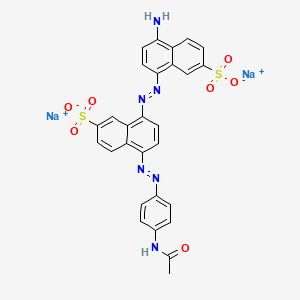


![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
